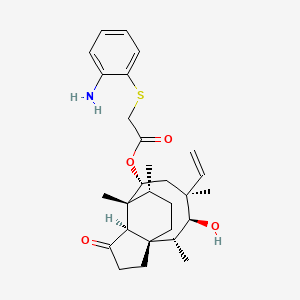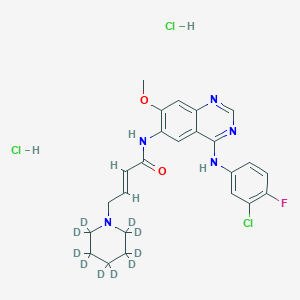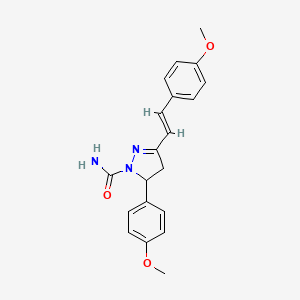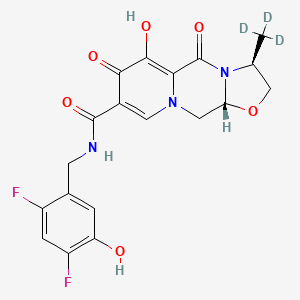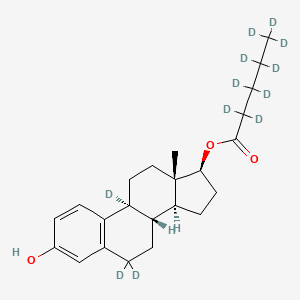
Estradiol valerianate-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol valerianate-d12 is a deuterated form of estradiol valerianate, a synthetic estrogen. Estradiol valerianate is commonly used in hormone replacement therapy and as a component in hormonal contraceptives. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolism of estradiol valerianate due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of estradiol valerianate-d12 involves the esterification of estradiol with valeric acid. The process typically includes the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method involves reacting estradiol with deuterated valeric anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol valerianate-d12 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone valerianate-d12, while reduction can produce this compound derivatives with modified hydroxyl groups.
Applications De Recherche Scientifique
Estradiol valerianate-d12 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of estradiol valerianate in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of estradiol valerianate.
Hormone Replacement Therapy Research: Used to investigate the efficacy and safety of hormone replacement therapies.
Endocrinology Studies: Helps in understanding the role of estrogens in various physiological processes.
Mécanisme D'action
Estradiol valerianate-d12 acts as a prodrug of estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in target tissues such as the breasts, uterus, and bones . The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent physiological effects, including the regulation of reproductive functions and maintenance of bone density.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol cypionate: Another ester of estradiol used in hormone replacement therapy.
Estradiol benzoate: A shorter-acting ester of estradiol.
Estradiol acetate: Used in combination with other hormones for contraceptive purposes.
Uniqueness of Estradiol Valerianate-d12
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems using mass spectrometry. This allows for more accurate and detailed studies of its pharmacokinetics and metabolism compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C23H32O3 |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-6,6,9-trideuterio-3-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2,6D2,18D |
Clé InChI |
RSEPBGGWRJCQGY-ZIKIZURCSA-N |
SMILES isomérique |
[2H][C@]12CC[C@]3([C@H]([C@@H]1CC(C4=C2C=CC(=C4)O)([2H])[2H])CC[C@@H]3OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
SMILES canonique |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



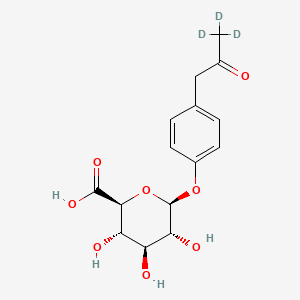

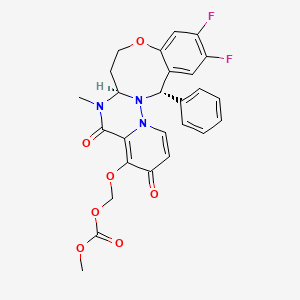
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)

![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
